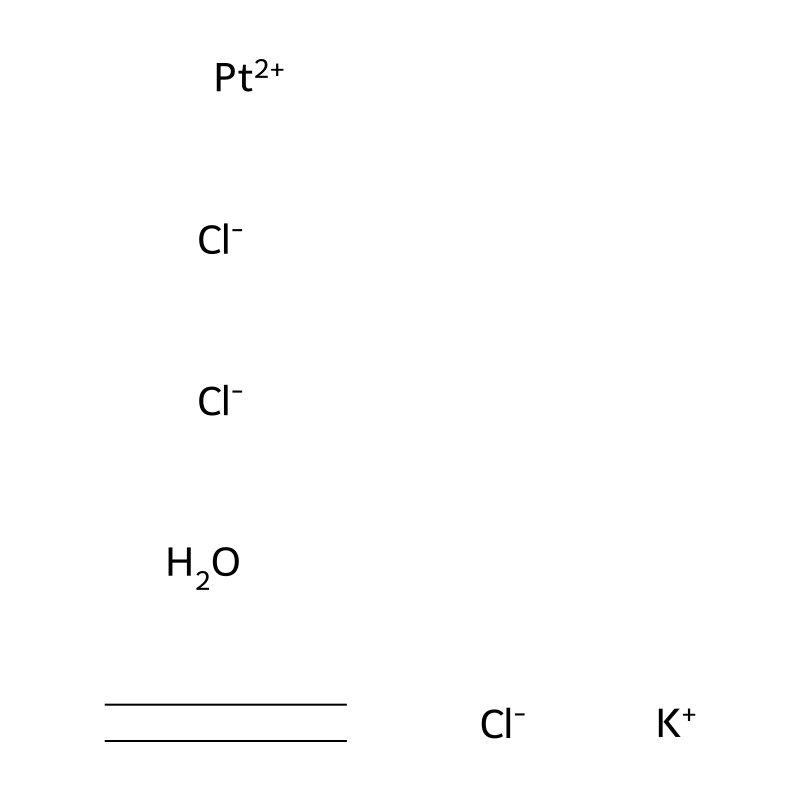2,2,2-Trichloroethylene platinum(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
,2,2-Trichloroethylene platinum(II) is a coordination complex synthesized by reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with 2,2,2-trichloroethylene (C₂HCl₃) in a suitable solvent, typically acetonitrile (CH₃CN). The resulting product is often characterized using various techniques, including:
- Nuclear magnetic resonance (NMR) spectroscopy: This method helps determine the molecular structure by identifying the types and positions of atoms within the molecule.
- Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the vibrational frequencies of its bonds.
Potential Applications:
Research suggests that 2,2,2-trichloroethylene platinum(II) might hold potential in several areas, although further investigation is needed:
- Catalysis: Studies indicate the compound's ability to act as a catalyst for various organic reactions, such as the hydrogenation of alkenes and the dehydrogenation of alkanes.
- Material Science: Research explores the potential application of 2,2,2-trichloroethylene platinum(II) in the development of new materials with specific electrical or optical properties. However, specific applications are yet to be established.
2,2,2-Trichloroethylene platinum(II), also known as potassium trichloro(ethylene)platinate(II) hydrate, is a transition metal alkene complex with the chemical formula and a CAS number of 16405-35-9. This compound is characterized by its unique structure, where platinum is coordinated to a trichloroethylene ligand. It is commonly referred to as Zeise's salt, a name derived from its historical significance in organometallic chemistry. The compound has a molecular weight of approximately 386.604 g/mol and exists in solid form, typically appearing as yellow crystals .
The uniqueness of 2,2,2-trichloroethylene platinum(II) lies in its specific coordination to an alkene ligand (trichloroethylene), which influences its reactivity and potential applications compared to other platinum complexes .
Synthesis of 2,2,2-trichloroethylene platinum(II) typically involves the reaction of platinum(II) chloride with trichloroethylene in the presence of potassium salts. The general synthesis can be represented as follows:
- Formation of Platinum Complex:
This reaction produces the desired complex along with hydrochloric acid as a byproduct. The product can then be purified through recrystallization techniques to obtain high-purity samples suitable for further studies .
The primary applications of 2,2,2-trichloroethylene platinum(II) lie within the fields of catalysis and materials science. It serves as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. Moreover, its unique properties make it valuable in the development of new materials and in research involving organometallic chemistry .
Interaction studies involving 2,2,2-trichloroethylene platinum(II) often focus on its behavior in biological systems and its reactivity with other chemical species. These studies help elucidate how this compound interacts with biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential as a therapeutic agent and for exploring its environmental impact .
Several compounds share structural or functional similarities with 2,2,2-trichloroethylene platinum(II). Below is a comparison highlighting its uniqueness:








